δ2-头孢呋辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Delta2-Cefuroxime is not directly mentioned in the provided papers. However, the papers discuss various cerium oxide-based compounds and their synthesis, which may share similarities with the synthesis and properties of cefuroxime-related compounds. For instance, the synthesis of nanocrystalline cerium-ruthenium oxides with high oxygen storage capacity is described, which involves a hydrothermal method using melamine as a complexing agent . Another paper discusses the synthesis of bimetal-ionic cerium-iron-palladium oxides by a solution combustion method, which shows higher oxygen storage/release properties compared to other cerium oxide compounds . Additionally, the synthesis of a quaternary nitride-fluoride compound involving cerium is reported, which is achieved through low-temperature fluorination . Lastly, a divergent synthesis of Delta(13)-9-isofurans is presented, which includes steps such as Sharpless asymmetric epoxidation and dihydroxylation, followed by cascade cyclization .

Synthesis Analysis

The synthesis methods described in the papers involve hydrothermal and solution combustion methods, which are common in the preparation of nanocrystalline materials. The hydrothermal method is used to synthesize Ce1-xRuxO2-delta compounds, which are characterized by various techniques such as XRD, TEM, XPS, and EDX . The solution combustion method is employed to create bimetal-ionic Ce0.89Fe0.1Pd0.01O2-delta solid solutions, which exhibit enhanced oxygen storage and release properties . The synthesis of Ce2MnN3F(2-delta) through low-temperature fluorination represents another approach to creating complex materials with specific properties .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques like XRD and neutron powder diffraction. The Ce1-xRuxO2-delta compounds crystallize in a fluorite structure with cerium in a mixed-valence state and ruthenium in a +4 oxidation state . The bimetal-ionic catalyst Ce0.89Fe0.1Pd0.01O2-delta is analyzed using bond valence analysis, revealing variations in M-O bond lengths and the activation of lattice oxygen . The quaternary nitride-fluoride Ce2MnN3F(2-delta) is found to have tetragonal symmetry with a staged fluorine insertion reaction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionality of the compounds are diverse. The Ce1-xRuxO2-delta compounds show reversible oxygen release, which is higher than that observed for other cerium-zirconium oxides, and they demonstrate high activity toward CO, hydrocarbon oxidation, and NO reduction . The bimetal-ionic catalyst Ce0.89Fe0.1Pd0.01O2-delta facilitates the reduction of Fe3+ to Fe2+ and Ce4+ to Ce3+ at significantly lower temperatures, indicating a synergistic interaction between the metal ions . The fluorination of Ce2MnN3 results in a transition from Pauli paramagnetic to paramagnetic behavior, suggesting changes in the oxidation state of manganese .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their structure and the chemical reactions they undergo. The high oxygen storage capacity of Ce1-xRuxO2-delta and its ability to function as a three-way catalyst without platinum or palladium is a significant property . The activation of lattice oxygen in the bimetal-ionic catalyst Ce0.89Fe0.1Pd0.01O2-delta leads to lower temperatures for CO oxidation and NO reduction, which is a desirable property for catalytic applications . The magnetic susceptibility measurements of Ce2MnN3F(2-delta) indicate a change in magnetic behavior upon fluorination, which is relevant for understanding the material's magnetic properties .

科学研究应用

在抗菌治疗中的开发和应用

头孢呋辛是一种第二代头孢菌素类抗生素,其抗菌活性已得到广泛研究。它对许多细菌产生的 β-内酰胺酶具有抗性,使其对多种革兰氏阳性菌和革兰氏阴性菌有效。头孢呋辛的杀菌作用源于其与青霉素结合蛋白(细菌细胞壁合成所必需)结合并抑制其的能力。这种机制破坏了细胞壁,导致细菌细胞死亡。头孢呋辛的广谱活性包括对引起各种感染的病原体的疗效,包括呼吸道感染、皮肤感染和尿路感染,突出了其在抗菌治疗中的重要作用 (Leder & Carson, 1997).

药理特性和临床用途

头孢呋辛的药代动力学和临床用途已得到彻底审查,提供了对其吸收、分布、代谢和排泄的见解。由于其对 β-内酰胺酶的稳定性和在体内各种组织和体液中达到治疗水平的能力,该药物在治疗感染方面显示出很高的疗效。临床试验和研究证实了头孢呋辛在治疗多种感染方面的有效性,强调了其在医学领域的重要性 (Brogden 等人,2012).

未来方向

属性

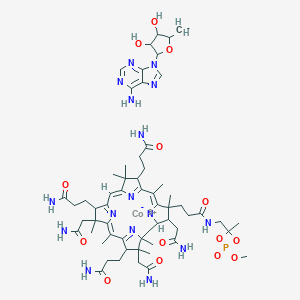

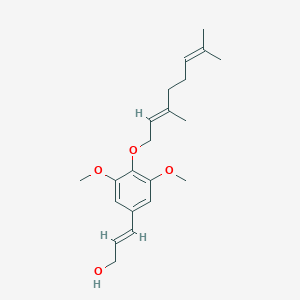

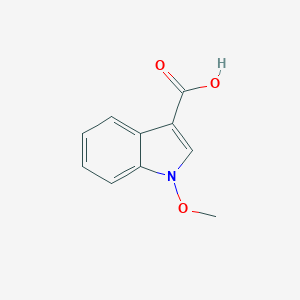

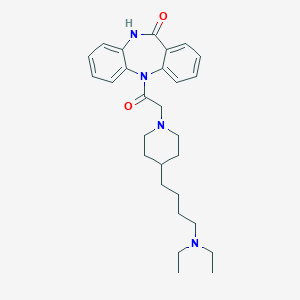

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,11?,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEMBSSBMKFDGU-YNZZGVKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635369 |

Source

|

| Record name | (6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta2-Cefuroxime | |

CAS RN |

229499-08-5 |

Source

|

| Record name | (6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。